molecular formula C17H14N2O4S B2970471 Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate CAS No. 1009675-24-4

Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate

Cat. No.: B2970471
CAS No.: 1009675-24-4
M. Wt: 342.37
InChI Key: NDVUPLGGSJRJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate is a synthetic compound built on the versatile thiazolidine-2,4-dione (TZD) scaffold, a core structure renowned for its diverse pharmacological potential . This molecule is of significant interest in medicinal chemistry research, particularly in the development of therapeutic agents for metabolic and oncological diseases. The TZD core is a well-established pharmacophore in antidiabetic research. Compounds featuring this scaffold, such as pioglitazone and rosiglitazone, function as potent peroxisome proliferator-activated receptor gamma (PPARγ) agonists . Activation of PPARγ regulates genes involved in glucose and lipid metabolism, enhancing insulin sensitivity and improving glycemic control, making TZD derivatives valuable tools for investigating pathways in Type 2 Diabetes . Beyond metabolic diseases, TZD derivatives demonstrate substantial promise in anticancer research. They can induce apoptosis, arrest the cell cycle, and promote differentiation in various cancer cell lines . Their mechanism may involve inhibiting glucose transporters (GLUTs) that are often upregulated in tumor cells, providing a selective approach to target cancer metabolism . Furthermore, the TZD moiety is found in compounds exhibiting antimicrobial and anti-inflammatory activities, which are linked to mechanisms such as the inhibition of bacterial cytoplasmic enzymes (Mur ligases) and the scavenging of reactive oxygen species (ROS) . The specific structure of this compound, featuring a 3-phenyl substitution and a 5-amino linkage to a methyl benzoate group, is designed for structure-activity relationship (SAR) studies. Researchers can utilize this molecule to probe the binding requirements of biological targets like PPARγ or protein tyrosine phosphatase 1B (PTP-1B), another validated target for insulin sensitization . It is intended for use in in vitro biological screening and assay development. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-23-16(21)12-9-5-6-10-13(12)18-14-15(20)19(17(22)24-14)11-7-3-2-4-8-11/h2-10,14,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVUPLGGSJRJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2C(=O)N(C(=O)S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate typically involves the condensation of 2-aminobenzoic acid with 2,4-thiazolidinedione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and to optimize yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and thiazolidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinones or benzoates.

Scientific Research Applications

Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The thiazolidine ring plays a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate and related derivatives:

Compound Name Key Structural Features Yield (%) Melting Point (°C) Reported Activities Reference
This compound (Target Compound) Methyl benzoate linked via amino group to thiazolidinone N/A N/A Not explicitly reported N/A
4-{[2-(3-Chlorobenzoyl)hydrazinylidene]methyl}-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate (16) Chlorobenzoyl hydrazine + methoxyphenyl acetate substituent 92 220–222 Antimicrobial
4-{[2-(2,4-Dichlorobenzoyl)hydrazinylidene]methyl}-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate (17) Dichlorobenzoyl hydrazine + methoxyphenyl acetate substituent 87 186–188 Antimicrobial
2-{[2-(3-Chlorobenzoyl)hydrazinylidene]methyl}phenyl (2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate (18) Chlorobenzoyl hydrazine + phenylidene acetate substituent 88 243–245 Antimicrobial
4-((2-(Dicyanomethylene)-5-oxo-3-phenylthiazolidin-4-ylidene)methyl)phenyl benzoate Dicyanomethylene group + benzoate substituent N/A N/A Antioxidant, antimicrobial
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid Mercapto-thiazole + methylbenzoic acid substituent N/A N/A Research use (biological interactions)
{2-[(2-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy}ethyl)(methyl)amino]pyridin-3-yl}oxidanesulfonic acid Sulfonic acid group + phenoxyethyl substituent N/A N/A Metabolite (potential pharmacokinetic relevance)

Key Observations:

Structural Variations: Substituents on the phenyl ring (e.g., chloro, methoxy, dicyanomethylene) influence electronic properties and steric hindrance. For example, electron-withdrawing groups like chlorine in compounds 16 and 17 enhance thermal stability, reflected in higher melting points (220–222°C vs. 186–188°C) . The presence of a sulfonic acid group in the metabolite () increases hydrophilicity, likely improving solubility but reducing membrane permeability .

Synthetic Efficiency: Yields for thiazolidinone derivatives range from 80% to 92%, with compound 16 achieving the highest yield (92%) due to optimized reaction conditions .

Biological Activity: Antimicrobial activity is common among thiazolidinone derivatives, particularly those with halogenated aromatic substituents (e.g., compounds 16, 17, 18). Chlorine atoms may enhance interactions with microbial enzymes via halogen bonding . The dicyanomethylene derivative () exhibits dual antioxidant and antimicrobial effects, likely due to its conjugated system stabilizing free radicals .

Research Findings and Implications

  • Physicochemical Properties : Melting points correlate with molecular symmetry and intermolecular forces. Bulkier substituents (e.g., dichlorobenzoyl in 17) reduce symmetry, lowering melting points compared to simpler analogs .
  • Structure-Activity Relationships (SAR): The methyl benzoate group in the target compound may improve lipophilicity, enhancing blood-brain barrier penetration compared to polar derivatives like the sulfonic acid metabolite . Thiosemicarbazone hybrids () show enhanced biofilm inhibition, suggesting that combining thiazolidinone with azole moieties could broaden antimicrobial applications .

Biological Activity

Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The compound features a thiazolidine ring and a benzoate moiety, which contribute to its unique chemical properties. The synthesis typically involves the condensation of 2-aminobenzoic acid with 2,4-dioxo-3-phenyl-1,3-thiazolidine followed by methylation. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions for yield and purity.

Biological Activity Overview

This compound exhibits a range of biological activities:

1. Antimicrobial Properties

  • The compound has shown promising antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to >5000 µg/ml .
  • It also demonstrates antifungal activity against Candida albicans.

2. Anticancer Activity

  • Research indicates that thiazolidine derivatives can exert cytotoxic effects on cancer cell lines such as HeLa and K562. For instance, some derivatives showed IC50 values between 8.5 µM and 14.9 µM against these cell lines .
  • The mechanism of action appears to involve apoptosis induction through both extrinsic and intrinsic pathways .

3. Anti-inflammatory Effects

  • Compounds within the thiazolidine class are known for their anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazolidinone structure enables binding to enzymes and receptors, potentially inhibiting their activity and disrupting cellular processes.

Case Studies and Research Findings

Several studies have evaluated the biological properties of related thiazolidine derivatives:

StudyFindings
Heerding et al., 2003Identified antibacterial activity against Gram-positive bacteria .
Liu et al., 2010Demonstrated significant anticancer properties in various cell lines .
Koppireddi et al., 2013Reported anti-inflammatory activities in animal models .

These findings highlight the therapeutic potential of thiazolidine derivatives in various medical applications.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
1Phenylisothiocyanate, Et₃N/DMF-H₂O75-85%
2Methyl 3-aminobenzoate, DIPEA, 40°C90%

Basic: What spectroscopic and crystallographic methods are used for structural characterization?

Methodological Answer:

  • Spectroscopy :
    • IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
    • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., phenyl protons at δ 7.2–7.8 ppm, ester methyl at δ 3.7–3.9 ppm) .
  • Crystallography :
    • Single-crystal X-ray diffraction (SC-XRD) with SHELXL (SHELX suite) refines bond lengths and angles. For example, dihedral angles between thiazolidinone and benzoate moieties are critical for confirming planarity .
    • Software : WinGX and ORTEP-3 generate thermal ellipsoid models and publication-quality figures .

Advanced: How can computational docking predict the bioactivity of this compound?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins. For thiazolidinone analogs:

  • Target Selection : Enzymes like α-glucosidase or antimicrobial targets (e.g., bacterial kinases) are common .
  • Protocol :
    • Prepare ligand (compound) and receptor (protein PDB file).
    • Define active sites using GRID or CASTp.
    • Run docking simulations; analyze poses for hydrogen bonds/π-π interactions (e.g., thiazolidinone C=O with catalytic residues) .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine models .

Advanced: How are crystallographic data contradictions resolved during refinement?

Methodological Answer:
Discrepancies in electron density maps or thermal parameters require iterative refinement:

Initial Model : Use SIR97 for direct methods to solve phase problems .

Refinement : SHELXL applies restraints (e.g., ADP similarity for bonded atoms) and checks for overfitting via R-factor/R-free convergence .

Validation : PLATON checks for missed symmetry, twinning, or disorder. For example, a high R-free (>5% difference from R-factor) indicates model bias .

Q. Table 2: Crystallographic Workflow

StepTool/ParameterPurpose
Data CollectionBruker D8 QUESTHigh-resolution data acquisition
SolutionSIR97Phase determination
RefinementSHELXL (SHELX suite)Parameter optimization
ValidationPLATONGeometry/symmetry checks

Advanced: How do substituent variations impact structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent Screening : Replace phenyl (C₆H₅) with electron-withdrawing (e.g., 4-F, 4-Br) or donating (4-OCH₃) groups. For example:
    • 4-Br substitution enhances antimicrobial activity (MIC: 8 µg/mL vs. 32 µg/mL for parent compound) .
  • Assays :
    • Antioxidant : DPPH radical scavenging (IC₅₀ comparison).
    • Antimicrobial : Broth microdilution against S. aureus/E. coli .
  • Data Interpretation : Correlate Hammett σ values with bioactivity trends to guide further modifications .

Advanced: How to optimize reaction conditions for scale-up synthesis?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility but may hinder purification. Switch to EtOAc/water biphasic systems for easier extraction .
  • Catalyst Optimization : Replace Et₃N with DBU for faster cyclization (reaction time reduced from 24h to 6h) .
  • Process Monitoring : Use in-situ IR or HPLC to track intermediate formation (e.g., thiazolidinone ring closure) .

Basic: What analytical methods validate compound purity and identity?

Methodological Answer:

  • HPLC : C18 column, UV detection at 254 nm; retention time compared to standards .
  • Elemental Analysis : ≤0.4% deviation between calculated/observed C, H, N content .
  • Melting Point : Sharp range (e.g., 139.5–140°C) indicates homogeneity .

Advanced: How to address contradictory bioactivity data across studies?

Methodological Answer:

  • Source Identification : Check assay protocols (e.g., bacterial strain differences in MIC assays) .
  • Statistical Analysis : Apply ANOVA to compare replicates; outliers may indicate experimental error .
  • Meta-Analysis : Use tools like RevMan to aggregate data and identify consensus trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.